

Preparation and Stability of Tazobactam Acid Stock Solutions: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tazobactam acid	
Cat. No.:	B7804962	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam is a potent β -lactamase inhibitor crucial for overcoming bacterial resistance to β -lactam antibiotics.[1] It is frequently used in combination with antibiotics like piperacillin to broaden their spectrum of activity against β -lactamase-producing organisms.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and handling of Tazobactam stock solutions. This document provides detailed application notes and protocols for the preparation and stability assessment of **Tazobactam acid** stock solutions for research purposes.

Tazobactam acid is a white to off-white, crystalline powder.[2] It is important to distinguish between **Tazobactam acid** and its sodium salt; **Tazobactam acid** exhibits low solubility in water, whereas Tazobactam sodium is very soluble in aqueous solutions.[3] For research applications requiring aqueous stock solutions, it is recommended to use Tazobactam sodium or to convert **Tazobactam acid** to its sodium salt in situ.

Data Presentation

Table 1: Solubility of Tazobactam



Compound	Solvent	Solubility	Reference
Tazobactam Acid	Water	Insoluble / < 0.1 mg/mL	-
DMSO	50 mg/mL (with sonication)	-	
Tazobactam Sodium	Water	Very soluble	[3]
Methanol	Soluble	-	_
Ethanol	~5 mg/mL	[4]	_
DMSO	~20 mg/mL	[4]	_
Dimethylformamide	~25 mg/mL	[4]	_
PBS (pH 7.2)	~10 mg/mL	[4]	_

Table 2: Stability of Tazobactam in Solution



Tazobactam Concentration & Solvent	Storage Temperature	Duration	Percent Remaining	Reference
22.5 mg/mL & 90 mg/mL in D5W or NS	5°C (protected from light)	28 days	>95%	[5][6]
22.5 mg/mL & 90 mg/mL in D5W or NS	23°C (exposed to light) after 28 days at 5°C	72 hours	>94%	[5][6]
5 mg/mL in NS (PVC bags)	7°C	5 days	Stable	[5]
5 mg/mL in NS (PVC bags)	25°C	4 days	Stable	[5]
10 mg/mL in D5W or NS	-15°C	30 days	Stable	[5]
4.4 mg/mL in D5W	4°C (after freezing/thawing)	35 days	>90%	[5]
Aqueous solutions (general recommendation)	Not specified	> 1 day	Not recommended	[4]
25 mg/mL & 90 mg/mL in 0.3% w/v citrate buffered saline (pH 7.0)	2-8°C	13 days	Stable	[7]
25 mg/mL & 90 mg/mL in 0.3% w/v citrate buffered saline (pH 7.0)	32°C after 13 days at 2-8°C	24 hours	Stable	[7]



D5W: Dextrose 5% in water, NS: Normal Saline (0.9% sodium chloride), PVC: Polyvinyl chloride.

Experimental Protocols

Protocol 1: Preparation of Tazobactam Sodium Stock Solution from Tazobactam Acid

This protocol describes the in-situ conversion of **Tazobactam acid** to the more soluble Tazobactam sodium for the preparation of an aqueous stock solution.

Materials:

- Tazobactam acid powder
- Sodium bicarbonate (NaHCO₃)
- Sterile, purified water (e.g., water for injection or HPLC-grade water)
- Sterile containers
- Magnetic stirrer and stir bar
- pH meter
- 0.22 μm sterile syringe filter

Procedure:

- Determine the required amounts: Calculate the molar equivalents of **Tazobactam acid** and sodium bicarbonate needed. The molar ratio should be approximately 1:1.
- Dissolve sodium bicarbonate: In a sterile container, dissolve the calculated amount of sodium bicarbonate in a portion of the final desired volume of sterile water.
- Prepare Tazobactam acid slurry: In a separate sterile container, add the weighed
 Tazobactam acid powder. Add a small amount of sterile water to create a slurry. This will aid in its dissolution.



- Reaction: While stirring the Tazobactam acid slurry, slowly add the sodium bicarbonate solution dropwise. The temperature of the reaction should be maintained between 6-15°C to minimize degradation.[3]
- Dissolution and pH adjustment: Continue stirring until the **Tazobactam acid** is completely dissolved. After complete dissolution, check the pH of the solution. If necessary, adjust the pH to a range of 6.0-7.0 for optimal stability.
- Final volume adjustment: Add sterile water to reach the final desired concentration.
- Sterile filtration: Filter the final solution through a 0.22 μm sterile syringe filter into a sterile, light-protected container.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C. For short-term storage (up to 48 hours), the solution can be stored at 2-8°C.

Protocol 2: Stability Testing of Tazobactam Stock Solution using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Tazobactam in a stock solution over time.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Tazobactam reference standard
- Mobile phase components (e.g., acetonitrile, phosphate buffer)
- Volumetric flasks and pipettes
- 0.45 μm syringe filters
- Temperature-controlled storage chambers (e.g., refrigerator, incubator)



Procedure:

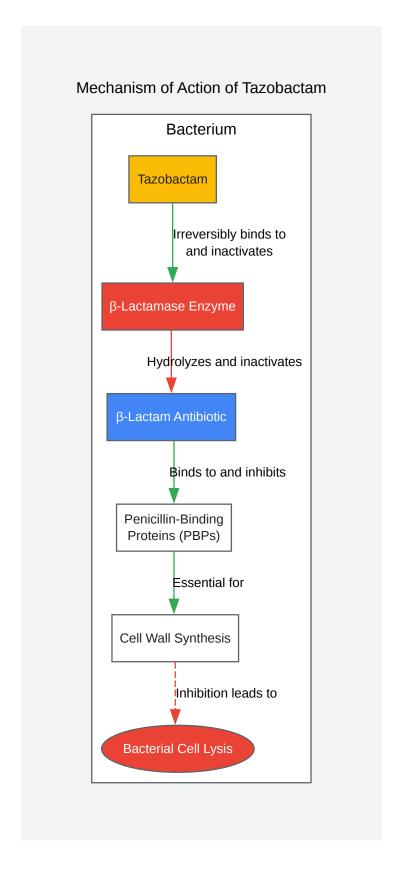
- HPLC Method Parameters (Example):
 - Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.8 with phosphoric acid) and acetonitrile (e.g., 75:25 v/v).[8]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient or controlled at 25°C.
 - Detection Wavelength: 210 nm.[9]
 - Injection Volume: 20 μL.
- Preparation of Standard Solutions:
 - Prepare a stock solution of Tazobactam reference standard of a known concentration in the mobile phase.
 - From the stock solution, prepare a series of calibration standards at different concentrations to establish a calibration curve.
- Stability Study Setup:
 - Prepare the Tazobactam stock solution to be tested as described in Protocol 1.
 - Divide the stock solution into aliquots and store them under the desired conditions (e.g., 2-8°C, 25°C, 40°C) in light-protected containers.
 - At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each storage condition.
- Sample Preparation for HPLC Analysis:
 - Dilute the withdrawn sample with the mobile phase to a concentration that falls within the range of the calibration curve.



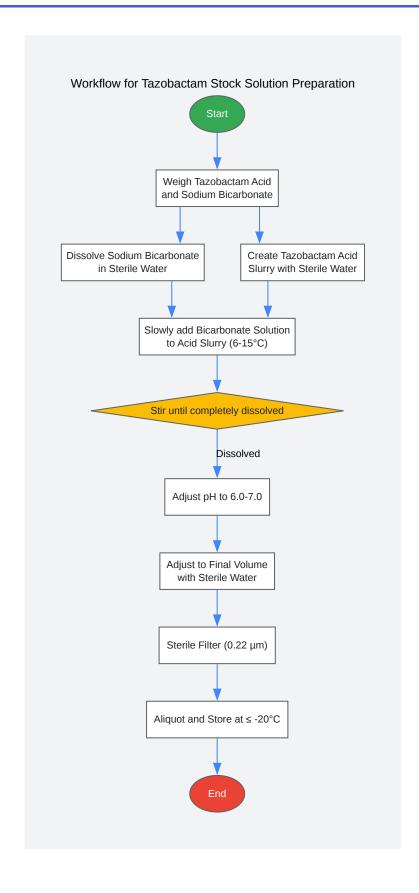
- \circ Filter the diluted sample through a 0.45 μm syringe filter before injection.
- HPLC Analysis:
 - Inject the calibration standards to generate a standard curve (peak area vs. concentration).
 - Inject the prepared samples from the stability study.
 - Record the peak area of Tazobactam in each chromatogram.
- Data Analysis:
 - Using the calibration curve, determine the concentration of Tazobactam in each sample at each time point.
 - Calculate the percentage of the initial Tazobactam concentration remaining at each time point for each storage condition.
 - A common threshold for stability is the retention of at least 90% of the initial concentration.

Visualizations

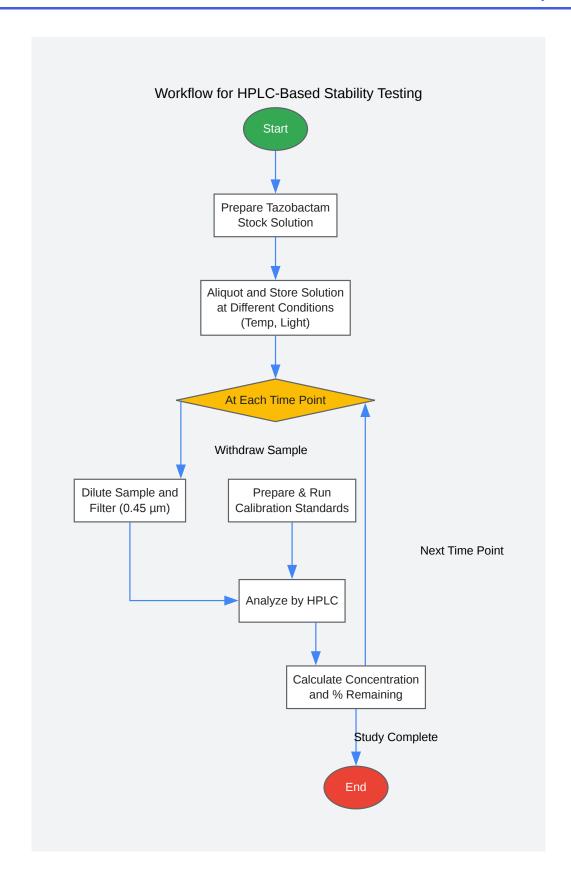




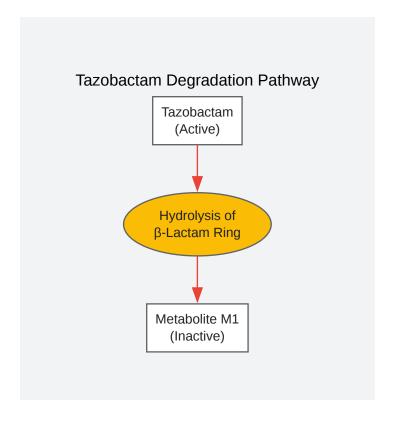












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